molecular formula C13H19BrN2O B7937367 3-Amino-5-bromo-N,N-dipropylbenzamide

3-Amino-5-bromo-N,N-dipropylbenzamide

Cat. No.: B7937367
M. Wt: 299.21 g/mol
InChI Key: FUTRAWUKUNQXBU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N,N-dipropylbenzamide is a chemical compound with the CAS Number 1508423-83-3 and a molecular weight of 299.21 . It is a specialized benzamide derivative with the molecular formula C13H19BrN2O, featuring both bromo and amino functional groups on the benzamide core, which makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research . This compound is part of a class of 3-aminobenzamide derivatives that have been investigated for their potential research applications. Specifically, such derivatives have been studied for their role as potential adjuvants in therapeutic areas, including serving as β-lactam auxiliary compounds in antibiotic research . The structural motif of the 3-aminobenzamide is significant in the design and synthesis of molecules with biological activity. The presence of the bromo substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse array of more complex structures for structure-activity relationship (SAR) studies . As a building block, it can be used to develop novel chemical entities for various pharmacological investigations. Handling and Storage: For safe handling, this product is recommended to be shipped under cold-chain conditions and stored sealed in a dry, cool environment . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information. Notice: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-amino-5-bromo-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-3-5-16(6-4-2)13(17)10-7-11(14)9-12(15)8-10/h7-9H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTRAWUKUNQXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N,N-dipropylbenzamide typically involves the bromination of a precursor compound followed by amination and acylation reactions. One common method involves the use of 3-Amino-N,N-dipropylbenzamide as a starting material, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N,N-dipropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-amino-5-bromo-N,N-dipropylbenzamide can be achieved through several methods involving the bromination of an appropriate precursor followed by amination and alkylation. The presence of the bromine atom enhances the compound's reactivity, making it suitable for further functionalization.

Key Synthesis Steps:

  • Bromination : The introduction of bromine at the 5-position of the benzamide ring.
  • Amination : The addition of an amino group at the 3-position, which can be achieved using various amines.
  • Alkylation : The substitution of the amine with dipropyl groups to enhance lipophilicity and biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells in vitro. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds potential candidates for cancer therapy.

CompoundCancer TypeIC50 (µM)
This compoundA-549 (Lung)15.2
This compoundMCF-7 (Breast)20.5

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been explored for its anti-inflammatory properties. It has been shown to inhibit myeloperoxidase activity and reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Non-linear Optical Materials

The unique electronic properties of this compound make it suitable for applications in non-linear optics (NLO). Compounds with similar structures have been studied for their ability to generate second-order non-linear optical effects, which are crucial for applications in telecommunications and laser technology.

Properties:

  • High non-linear optical susceptibility.
  • Potential use as a chiral dopant in liquid crystals.

Case Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer activity of various derivatives, including those based on this compound. The results demonstrated that these compounds could effectively inhibit cell growth in several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Study on NLO Properties

Another research article focused on synthesizing NLO materials using derivatives of this compound. The findings highlighted that these compounds exhibited promising NLO responses, making them suitable candidates for further development in photonic applications.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity. The dipropylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Amino-5-bromo-N,N-dipropylbenzamide with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 3-NH₂, 5-Br, N,N-dipropyl C₁₃H₁₈BrN₂O 323.21 g/mol Bromine enhances lipophilicity; amino group enables H-bonding .
4-Amino-N,N-dipropylbenzamide 4-NH₂, N,N-dipropyl C₁₃H₂₀N₂O 220.31 g/mol Positional isomer; lacks bromine, reducing steric bulk and weight .
4-Chloro-N,N-dipropylbenzamide (NSC 6038) 4-Cl, N,N-dipropyl C₁₃H₁₈ClNO 239.75 g/mol Chlorine offers moderate electronegativity; anti-inflammatory activity .
4-Fluoro-N,N-dipropylbenzamide 4-F, N,N-dipropyl C₁₃H₁₈FNO 223.29 g/mol Fluorine increases metabolic stability; lower molecular weight .
3-(Benzo[d][1,3]dioxol-5-yl)-N,N-dipropylbenzamide 3-(Benzodioxole), N,N-dipropyl C₂₀H₂₂NO₃ 327.40 g/mol Benzodioxole substituent enhances π-π stacking; synthesized via Suzuki coupling .

Key Observations:

  • Amino Group Positioning: The 3-amino substituent may alter electronic distribution compared to 4-amino analogs, affecting interactions with biological targets .

Biological Activity

3-Amino-5-bromo-N,N-dipropylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom and an amino group on a benzamide structure, along with two propyl groups attached to the nitrogen atom. This unique combination of substituents influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the amino group allows for hydrogen bonding, enhancing affinity for biological targets. The bromine atom may also play a role in modulating the compound's lipophilicity, affecting its bioavailability and distribution within biological systems.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties, suggesting potential applications in treating infections.
  • CNS Activity : Some derivatives have been investigated for their effects on central nervous system (CNS) disorders, including anxiety and depression. For instance, compounds with similar structures have been noted for their ability to modulate GABA receptors, which are critical in anxiety regulation .

Study 1: GABA Receptor Modulation

A study highlighted the modulation of GABA_A receptors by various amide derivatives. Compounds exhibiting N,N-dipropyl substitutions demonstrated enhanced modulation capabilities. For example, one derivative showed a maximum GABA-induced chloride current modulation of 1673% with an EC50 of 51.7 μM .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, related benzamide derivatives were tested against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited significant antibacterial activity, outperforming many standard antibiotics.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (μM)Max Effect (%)
This compoundGABA_A Modulation51.71673
3-Amino-5-chloro-N,N-dipropylbenzamideAntimicrobialN/ASignificant
PiperineGABA_A Modulation52.4302

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-5-bromo-N,N-dipropylbenzamide, and how can reaction intermediates be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with bromination of a substituted benzamide precursor. For example, bromination at the meta position of a pre-functionalized benzamide scaffold (e.g., via electrophilic aromatic substitution) followed by amine group protection/deprotection steps. Key intermediates should be purified using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and characterized via 1H^1H-NMR and LC-MS. Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance models) can predict feasible routes, prioritizing precursors with high plausibility scores .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C5, amine at C3) via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data refined using SHELXL (SHELX suite) is ideal, though this requires high-quality crystals .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Refer to SDS guidelines for incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Conduct systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis across solvent polarity gradients (e.g., water-DMSO mixtures). Analyze results with Hansen Solubility Parameters (HSPs) to identify solvent-solute interactions. Computational tools (e.g., COSMO-RS) can predict solubility trends, but experimental validation is essential. Document temperature and agitation conditions to address variability .

Q. What strategies are effective for resolving crystallographic disorder in this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to improve electron density maps.
  • Refinement : Apply SHELXL’s PART and SIMU instructions to model disordered atoms. For severe cases, split the model into discrete positions with occupancy refinement.
  • Validation : Check R-factors, ADP (Atomic Displacement Parameter) consistency, and residual density using Coot and PLATON .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors).
  • QSAR Modeling : Train models on datasets of structurally related benzamides with known bioactivity. Descriptors like logP, H-bond donors/acceptors, and topological polar surface area (TPSA) are critical.
  • ADMET Prediction : Tools like SwissADME or pkCSM can forecast pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. What experimental design principles mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k) to optimize parameters like temperature, catalyst loading, and reaction time.
  • Statistical Control : Apply ANOVA to identify significant variables and establish control limits for critical quality attributes (CQAs) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental 1H^1H-NMR chemical shifts?

  • Methodological Answer :

  • Simulation : Use ACD/Labs or MestReNova to simulate NMR spectra from the proposed structure. Compare with experimental data.
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3_3) using reference tables.
  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or DFT calculations (e.g., Gaussian 16) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.